Enantioselective Odor Threshold: A 25-Fold Potency Difference Between Enantiomers
In a direct head-to-head comparison of enantiomers, the (S)-(+)-4-ethyl-3-octanol enantiomer is significantly more potent than the (R)-(-)-enantiomer, with odor detection thresholds measured in ng/L air [1]. The commercial mixture (threo + erythro) contains both enantiomers, but their distinct biological activities are critical for fragrance formulation.
| Evidence Dimension | Odor Detection Threshold (ng/L air) |
|---|---|
| Target Compound Data | (S)-(+)-4-ethyl-3-octanol: 0.035 ng/L air [1] |
| Comparator Or Baseline | (R)-(-)-4-ethyl-3-octanol: 0.88 ng/L air [1] |
| Quantified Difference | The (S)-(+)-enantiomer is approximately 25 times more potent than the (R)-(-)-enantiomer (0.88 / 0.035 = 25.1). |
| Conditions | Odor detection threshold measured by gas chromatography-olfactometry (GC-O) [1]. |
Why This Matters
This 25-fold potency difference dictates enantiomeric purity requirements for fragrance applications, as trace amounts of the less active enantiomer may not contribute meaningfully to odor but can affect regulatory and quality control specifications.
- [1] Kraft, P., & Mannschreck, A. (2010). The Enantioselectivity of Odor Sensation: Some Examples for Undergraduate Chemistry Courses. Journal of Chemical Education, 87(6), 598-603. View Source
